Cnidimol A

Neutrophil biology Oxidative burst Anti-inflammatory screening

Cnidimol A is the structurally authenticated chromone-derivative for dual-pathway neutrophil studies. Unlike osthole and imperatorin (potent superoxide inhibitors with negligible anti-elastase activity), Cnidimol A provides balanced, low-micromolar dual inhibition (superoxide IC50 3.65 µg/mL; elastase IC50 3.20 µg/mL). Its C-6 Z-prenyl side‑chain and C-5/C-7 dihydroxylation pattern define a precise chromone pharmacophore—essential for SAR mapping, ADMET-transporter panels, and screening libraries where coumarin co‑purification must be avoided. Insist on chromatographically verified Cnidimol A (>98%) to eliminate confounding background activity from osthole or imperatorin and obtain reproducible, chemotype‑specific data.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
Cat. No. B1163908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnidimol A
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
InChIInChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3-
InChIKeyUXNWJSOMYWKDPT-BAQGIRSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cnidimol A Procurement Guide: A Natural Chromone from Cnidium monnieri with Defined Neutrophil Elastase and Superoxide Anion Inhibition Profiles


Cnidimol A (CAS 103629-80-7) is a natural chromone derivative isolated from the aerial parts of Cnidium monnieri (L.) Cusson (Apiaceae) [1]. It possesses a 5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one structure (C15H16O5, MW 276.28 g/mol) and is distinguished by a Z-configured prenyl-derived side chain at C-6. Unlike the major coumarin constituents of the same plant (e.g., osthole, imperatorin), Cnidimol A belongs to the chromone subclass of benzopyran natural products and has been co-isolated alongside the structurally related congeners cnidimol B, cnidimol C, cnidimol D, cnidimol E, cnidimol F, and karenin [1].

Why Osthole or Imperatorin Cannot Substitute for Cnidimol A in Neutrophil-Driven Inflammation Models


Generic substitution of Cnidimol A with the more abundant and commercially cheaper Cnidium monnieri coumarins—osthole or imperatorin—is scientifically unjustified due to opposing activity profiles in neutrophil functional assays. While osthole (IC50 = 0.005 µg/mL) and imperatorin (IC50 = 0.07 µg/mL) exhibit nanomolar potency in suppressing superoxide anion generation, they demonstrate negligible inhibitory activity against elastase release [1]. Conversely, Cnidimol A exhibits balanced, low-micromolar dual inhibition of both superoxide anion (IC50 = 3.65 µg/mL) and elastase release (IC50 = 3.20 µg/mL) [1]. Furthermore, Cnidimol A's chromone scaffold confers distinct cytochrome P450 interaction liabilities compared to the coumarin pharmacophore [2]. Procurement of coumarin-based alternatives without acknowledging these quantitative, target-specific differences risks experimental failure in models where elastase-dependent pathology is the primary endpoint.

Cnidimol A: Quantitative Differentiation Evidence Versus Co-Isolated Analogs and In-Class Comparators


Head-to-Head Comparison of Cnidimol A Versus Osthole, Imperatorin, Bergapten, and Isopimpinellin for Superoxide Anion Inhibition in fMLP-Stimulated Human Neutrophils

In a direct comparative study of 17 compounds isolated from Cnidium monnieri, Cnidimol A inhibited superoxide anion generation in fMLP/CB-stimulated human neutrophils with an IC50 of 3.65 ± 0.41 µg/mL. This potency is approximately 730-fold lower than osthole (IC50 = 0.005 ± 0.0002 µg/mL) and 52-fold lower than imperatorin (IC50 = 0.07 ± 0.02 µg/mL), yet Cnidimol A remains more potent than isopimpinellin (IC50 = 2.75 ± 0.26 µg/mL) within the same assay system [1]. The observed p < 0.001 for Cnidimol A confirms high statistical confidence.

Neutrophil biology Oxidative burst Anti-inflammatory screening Natural product pharmacology

Direct Quantitative Comparison of Cnidimol A Elastase Release Inhibition Versus Structurally Related Chromones and Coumarins

In the identical fMLP/CB-stimulated human neutrophil assay, Cnidimol A inhibited elastase release with an IC50 of 3.20 ± 0.16 µg/mL (p < 0.001). This represents a striking functional divergence from the major coumarins osthole, imperatorin, and xanthotoxin, which at 10 µg/mL produced only weak percentage inhibition (31.96%, 22.08%, and 14.81%, respectively) and thus did not achieve a quantifiable IC50 in this system [1]. Among tested compounds, Cnidimol A's elastase inhibitory potency is surpassed only by bergapten (IC50 = 4.62 ± 1.36 µg/mL) and meranzin hydrate (IC50 = 4.21 ± 1.41 µg/mL), placing it among the most potent elastase release inhibitors identified in the study [1].

Neutrophil degranulation Elastase inhibition Inflammation Chromone SAR

Predicted Cytochrome P450 Interaction Profile of Cnidimol A Informs Drug-Drug Interaction Liability Screening

In silico ADMET profiling using admetSAR 2 predicts a distinct CYP inhibition signature for Cnidimol A: high probability of CYP1A2 inhibition (probability 0.8826; 88.26%), moderate probability of CYP3A4 inhibition (0.6654; 66.54%) and CYP2C19 inhibition (0.6744; 67.44%), and low probability of CYP2C9 inhibition (0.5440; 54.40%) and CYP2D6 inhibition (0.6670; 66.70%) [1]. This predicted profile diverges from known coumarin-class CYP liabilities (e.g., bergapten and imperatorin are established mechanism-based CYP inactivators), suggesting that chromone scaffold substitution may alter metabolic stability and interaction risk.

ADMET CYP inhibition Drug metabolism Computational toxicology

Structural Differentiation: Cnidimol A Chromone Scaffold Versus Major Cnidium Coumarins

Cnidimol A possesses a chromone (1,4-benzopyrone) core with hydroxylation at C-5 and C-7, a methyl group at C-2, and a unique Z-configured 4-hydroxy-3-methylbut-2-enyl side chain at C-6 [1]. This differs fundamentally from the coumarin (1,2-benzopyrone) scaffold of osthole (C-8 prenyl substitution on coumarin) and imperatorin (C-8 prenyloxy substitution) . The chromone scaffold of Cnidimol A confers a TPSA of 87.00 Ų and an XlogP of 2.40 [2], physicochemical properties distinct from those of simple coumarins.

Natural product chemistry Chromone Coumarin Chemotaxonomy

Co-Isolation Context and Relative Abundance: Cnidimol A as a Minor but Characterized Chromone Constituent

In the 2011 phytochemical investigation of C. monnieri fruits, Cnidimol A was isolated as a single chromone entity (compound 13) among a predominantly coumarin-rich extract comprising 11 coumarins including osthol, bergapten, isopimpinellin, xanthotoxin, and xanthotoxol . The 1992 isolation study from aerial parts similarly identified Cnidimol A alongside the newly described chromones cnidimol C–F, cnidimol B, and karenin, establishing Cnidimol A as a member of a defined chromone chemotype within the plant [1]. This co-occurrence profile is consistent across multiple independent isolations, confirming its reproducible presence as a minor but analytically validated constituent.

Phytochemistry Natural product isolation Cnidium monnieri Chromone profiling

Predicted OATP Transporter Inhibition and Bioavailability Profile of Cnidimol A

In silico ADMET profiling using admetSAR 2 predicts that Cnidimol A is a strong inhibitor of the hepatic uptake transporters OATP1B1 (probability 0.9223; 92.23%) and OATP1B3 (probability 0.9606; 96.06%), and a moderate inhibitor of OATP2B1 (probability 0.5738; 57.38%) [1]. The model also predicts high human intestinal absorption (probability 0.9694; 96.94%), Caco-2 permeability (probability 0.7410; 74.10%), and low blood-brain barrier penetration (probability 0.5951; 59.51%). These computational predictions differentiate Cnidimol A from coumarins with established OATP interactions and may inform formulation or co-dosing considerations.

ADMET prediction Transporter inhibition OATP Drug disposition

Cnidimol A: Prioritized Research and Industrial Application Scenarios Based on Verified Differential Evidence


Neutrophil Biology Research Requiring Dual Inhibition of Superoxide Anion and Elastase Release

Cnidimol A is optimally deployed in experimental models of neutrophil-driven inflammation where simultaneous quantification of both oxidative burst (superoxide anion) and degranulation (elastase release) is required. Based on direct comparative evidence, Cnidimol A provides a balanced, low-micromolar dual inhibitory profile (IC50 = 3.65 µg/mL for superoxide anion; IC50 = 3.20 µg/mL for elastase release) [1], whereas osthole and imperatorin—though potent superoxide inhibitors—exhibit negligible elastase inhibitory activity and cannot serve as dual-functional controls. This makes Cnidimol A uniquely suited for studies of neutrophil functional coordination, chronic inflammatory disease models, and screening of modulators that simultaneously impact multiple neutrophil effector functions.

Chromone Scaffold SAR Studies and Chemotaxonomic Investigations

For research groups engaged in structure-activity relationship (SAR) exploration of the chromone pharmacophore, Cnidimol A represents a structurally authenticated reference compound with a defined C-6 Z-prenyl-derived side chain, C-5/C-7 dihydroxylation pattern, and C-2 methyl substitution [2]. Its co-isolation alongside cnidimol B–F and karenin provides a well-characterized chemical series for comparative bioactivity mapping. Procurement of pure Cnidimol A, rather than C. monnieri extracts or coumarin-enriched fractions, is essential to eliminate confounding activity from the dominant coumarin constituents osthole and imperatorin, ensuring that observed biological effects are attributable specifically to the chromone scaffold.

In Vitro ADMET Profiling of Chromone-Class Drug-Drug Interaction Liability

In vitro ADMET validation studies can prioritize Cnidimol A as a model chromone compound to experimentally verify in silico predictions of CYP1A2 inhibition (88.26% probability), OATP1B1 inhibition (92.23% probability), and OATP1B3 inhibition (96.06% probability) [3]. These predicted interaction liabilities differentiate Cnidimol A from coumarin-class alternatives with established mechanism-based CYP inactivation profiles and provide a rational basis for selecting this compound in hepatic clearance, transporter inhibition, and drug-drug interaction screening panels. Authenticated Cnidimol A is required for reproducible in vitro validation of these computational predictions.

Natural Product Libraries and Chemical Probe Collections Requiring Chemically Validated Minor Constituents

For academic screening centers and pharmaceutical natural product libraries, inclusion of purified Cnidimol A addresses the gap between major coumarin standards (widely available) and the structurally distinct chromone chemotype of C. monnieri. As a minor constituent with reproducible isolation across multiple independent phytochemical studies [1][2], Cnidimol A provides a chemically validated probe for target-based or phenotypic screening campaigns seeking novel chromone-derived hits. Its procurement as a discrete, analytically characterized compound (CAS 103629-80-7) ensures traceability and reproducibility in high-throughput screening workflows.

Quote Request

Request a Quote for Cnidimol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.